N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-4-28-23(30)22-21(17(13-25-22)15-8-6-5-7-9-15)27-24(28)33-14-20(29)26-18-12-16(31-2)10-11-19(18)32-3/h5-13,25H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDWDMQYFMVPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of thienopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 481.6 g/mol. Its structure features a thienopyrimidine core which is known for diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thienopyrimidine core.
- Introduction of the dimethoxyphenyl and ethyl groups.
- Sulfanylation to incorporate the sulfanyl group at the acetamide position.
This synthetic pathway is crucial for achieving the desired structural features that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. For instance, a study assessing various thienopyrimidinones demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for these compounds was determined to be low, indicating potent antibacterial activity .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The mechanisms through which this compound exerts its biological effects are primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Cycle Disruption : The presence of the thienopyrimidine core allows for interference with cell cycle regulation pathways.
Case Study 1: Antibacterial Efficacy
A recent study evaluated several derivatives of thienopyrimidines against multiple bacterial strains. The results indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-{...} exhibited significant antibacterial activity with MIC values ranging from 1 to 10 µg/mL against resistant strains .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of related thienopyrimidine derivatives on human cancer cell lines. The study found that certain modifications to the chemical structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits notable antimicrobial properties. Research indicates that it is effective against a range of bacterial strains:
-
Gram-negative bacteria :
- Escherichia coli
- Salmonella typhi
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Gram-positive bacteria :
- Staphylococcus aureus
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at low concentrations, making it a promising candidate for further development in antimicrobial therapies.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies suggest that it may inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways involved in cell growth and survival. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit kinases that are crucial for cell signaling.
- Disruption of Cellular Processes : It can interfere with DNA replication and repair mechanisms in cancer cells.
- Induction of Apoptosis : Evidence indicates that it may promote programmed cell death in malignant cells.
Case Studies
Several studies have explored the efficacy of thienopyrimidine derivatives similar to this compound:
-
Study on Antibacterial Activity :
- A series of thienopyrimidines were synthesized and tested for their antibacterial properties. Modifications at the amido or imino side chains significantly enhanced antimicrobial potency.
-
Anticancer Evaluation :
- In vitro tests on various cancer cell lines demonstrated that structurally similar compounds effectively inhibited cell growth, suggesting a promising avenue for cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
